REACTION_SMILES
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[Al+3:4].[CH2:23]([Cl:24])[Cl:25].[CH2:5]([CH3:6])[O:7][C:8]([C:9](=[O:10])[Cl:11])=[O:12].[CH:13]([CH3:14])([CH3:15])[S:16][c:17]1[cH:18][cH:19][cH:20][cH:21][cH:22]1.[Cl-:1].[Cl-:2].[Cl-:3]>>[CH2:5]([CH3:6])[O:7][C:8]([C:9](=[O:10])[c:20]1[cH:19][cH:18][c:17]([S:16][CH:13]([CH3:14])[CH3:15])[cH:22][cH:21]1)=[O:12]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Al+3]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)C(=O)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)Sc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
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Type
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product
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Smiles
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CCOC(=O)C(=O)c1ccc(SC(C)C)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |